molecular formula C16H16ClNO3 B8480928 ethyl 8-chloro-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate

ethyl 8-chloro-1-cyclopropyl-9-methyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B8480928
M. Wt: 305.75 g/mol
InChI Key: RCPDCUKLCLYADY-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

0.85 g of 2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropylethanal (XII) was dissolved in 27 ml of anhydrous ethanol, and 0.89 ml of piperidine, 0.89 ml of acetic acid and 2.85 ml of diethylmalonate were added thereto and the resulting mixture was heated at 100° C. for 5.5 hours. The solvent was distilled off under reduced pressure, and thereafter, the resulting mixture was diluted with ether and the resulting organic layer was washed with water and saturated salt water, and thereafter, dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. 20 ml of Dowtherm A was added to the resulting residue and the resulting mixture was heated at 240° C. for 30 minutes. The reaction solution was purified directly by silica gel column chromatography (eluent; hexane→hexane:ethyl acetate=1:1) to obtain 0.67 g of ethyl 8-chloro-1-cyclopropyl-9-methoxy-4-oxo-4H-quinolizine-3-carboxylate (XIII).
Name
2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropylethanal
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH:11]2[CH2:13][CH2:12]2)[CH:9]=O)[C:3]=1OC.N1CCC[CH2:18][CH2:17]1.[C:22](O)(=O)C.C([C:28](CC)([C:32]([O-:34])=O)[C:29]([O-:31])=[O:30])C>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[C:4]([C:3]=1[CH3:22])=[C:8]([CH:11]1[CH2:12][CH2:13]1)[CH:9]=[C:28]([C:29]([O:31][CH2:17][CH3:18])=[O:30])[C:32]2=[O:34]

Inputs

Step One
Name
2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropylethanal
Quantity
0.85 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C(C=O)C1CC1)OC
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.89 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.85 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting mixture was diluted with ether
WASH
Type
WASH
Details
the resulting organic layer was washed with water and saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
20 ml of Dowtherm A was added to the resulting residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 240° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction solution was purified directly by silica gel column chromatography (eluent; hexane→hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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